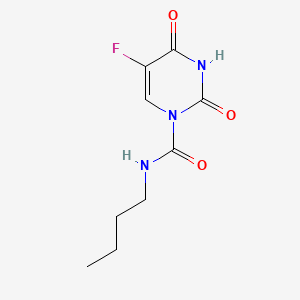
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by its nitro, butyl, and methyl substituents, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group (-NO2) to the pyridine ring using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Alkylation: Introduction of the butyl group (-C4H9) and methyl group (-CH3) through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反应分析
Types of Reactions
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).
Major Products
Reduction: 3-amino-5-butyl-6-methylpyridin-2(1H)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and pharmacological research.
Industry: Use as a precursor in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could play a role in redox reactions, while the butyl and methyl groups might affect the compound’s hydrophobicity and binding affinity.
相似化合物的比较
Similar Compounds
3-nitro-5-butylpyridin-2(1H)-one: Lacks the methyl group, which might affect its reactivity and biological activity.
3-nitro-6-methylpyridin-2(1H)-one: Lacks the butyl group, potentially altering its hydrophobicity and interaction with biological targets.
5-butyl-6-methylpyridin-2(1H)-one: Lacks the nitro group, which could significantly change its chemical properties and reactivity.
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-5-8-6-9(12(14)15)10(13)11-7(8)2/h6H,3-5H2,1-2H3,(H,11,13) |
InChI 键 |
FNXKVEYXTRRPHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-bromo-1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8634925.png)


![10-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8634942.png)
![2-Methyl-2-[2-(4-methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8634945.png)


![5-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8634969.png)






